

Application Notes: Sulfo-Cy5 Azide for In Vivo Cell Tracking and Imaging

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Compound of Interest		
Compound Name:	Sulfo-Cy5 azide	
Cat. No.:	B15556014	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 azide is a hydrophilic, near-infrared (NIR) fluorescent dye ideally suited for in vivo cell tracking and imaging applications.[1][2][3] Its emission wavelength falls within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly reduced.[4] This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum, making it an invaluable tool for non-invasive monitoring of cellular fate and biodistribution in small animal models.[4]

The azide functional group enables covalent labeling of cells through "click chemistry," a set of highly efficient and bioorthogonal reactions.[5][6] This is typically achieved by first metabolically incorporating a corresponding alkyne- or cyclooctyne-modified biomolecule (e.g., a sugar) into the cellular components of interest. The subsequent reaction with **Sulfo-Cy5 azide** ensures stable and specific labeling. The sulfonated nature of the dye enhances its water solubility, which is advantageous for labeling delicate biomolecules in aqueous environments and can help minimize non-specific binding in vivo.[1][7]

Key Applications:

• Cancer Research: Tracking the biodistribution and tumor-homing capabilities of engineered immune cells (e.g., CAR-T cells) or cancer cells to study metastasis.[4][8]



- Regenerative Medicine: Monitoring the engraftment, migration, and differentiation of transplanted stem cells.
- Drug Development: Assessing the in vivo delivery and targeting efficiency of cell-based therapies.[4]
- Immunology: Following the trafficking of immune cells during inflammatory responses or following vaccination.

Physicochemical and Spectroscopic Properties

A summary of the key properties of **Sulfo-Cy5 azide** is presented below.

Property	Value	Reference
Excitation Maximum (λex)	~647 nm	[9][10]
Emission Maximum (λem)	~663 - 680 nm	[4][10]
Molar Extinction Coefficient	~250,000 cm-1 M-1	[9]
Molecular Weight	~833.01 g/mol	[9][10]
Solubility	Water, DMSO, DMF	[9]
Reactive Group	Azide (-N3)	[5]
Purity	≥ 90-95% (HPLC)	[9][10]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz and Sulfo-Cy5 Azide for In Vivo Tracking

This protocol describes the metabolic incorporation of an azide-modified sugar, N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the sialic acid residues of cell surface glycans, followed by covalent labeling with **Sulfo-Cy5 azide** via copper-free click chemistry.

Materials:



- Cells of interest (e.g., cancer cells, stem cells, immune cells)
- Complete cell culture medium
- N-azidoacetyl-D-mannosamine (Ac4ManNAz)
- Sulfo-Cy5 azide
- DBCO-functionalized crosslinker (e.g., DBCO-PEG4-NHS ester, if labeling intracellular targets is not desired)
- Phosphate-buffered saline (PBS), sterile
- Fetal bovine serum (FBS)
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Flow cytometer
- Fluorescence microscope

Procedure:

- Metabolic Labeling with Ac4ManNAz:
 - 1. Culture cells to ~70-80% confluency in complete culture medium.
 - 2. Prepare a stock solution of Ac4ManNAz in sterile DMSO.
 - 3. Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 μ M.
 - 4. Incubate the cells for 2-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.
- Cell Labeling with Sulfo-Cy5 Azide (via DBCO linker):



- Harvest the azide-modified cells using trypsin-EDTA and wash twice with ice-cold PBS containing 1% FBS.
- 2. Resuspend the cells in ice-cold PBS with 1% FBS at a concentration of 1 x 10^6 cells/mL.
- 3. Prepare a stock solution of a DBCO-functionalized linker (e.g., DBCO-PEG4-NHS ester) in DMSO.
- 4. Add the DBCO linker to the cell suspension to a final concentration of 50-100 μM.
- 5. Incubate for 30 minutes at room temperature with gentle agitation.
- 6. Wash the cells twice with ice-cold PBS with 1% FBS to remove excess DBCO linker.
- 7. Resuspend the DBCO-labeled cells in ice-cold PBS with 1% FBS.
- 8. Prepare a stock solution of **Sulfo-Cy5 azide** in sterile water or PBS.
- 9. Add **Sulfo-Cy5 azide** to the cell suspension to a final concentration of 10-20 μM.
- 10. Incubate for 1-2 hours at 37°C, protected from light.
- 11. Wash the cells three times with sterile PBS to remove unbound dye.
- 12. Resuspend the labeled cells in a sterile, appropriate vehicle for in vivo administration (e.g., sterile PBS or saline).
- Quality Control:
 - 1. Assess labeling efficiency and cell viability using flow cytometry. Analyze the fluorescence intensity in the Cy5 channel.
 - 2. Visualize the labeled cells using fluorescence microscopy to confirm cell surface localization of the dye.

Protocol 2: In Vivo Cell Tracking and Ex Vivo Biodistribution Imaging



This protocol outlines the procedure for administering **Sulfo-Cy5 azide**-labeled cells to an animal model and subsequent imaging.

Materials:

- Sulfo-Cy5 azide-labeled cells
- Animal model (e.g., immunodeficient mice)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (IVIS) or similar fluorescence imaging system equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm).[4]
- Sterile syringes and needles
- · Surgical tools for dissection
- Saline solution

Procedure:

- Administration of Labeled Cells:
 - 1. Anesthetize the animal using isoflurane or another appropriate anesthetic.
 - Administer a known number of Sulfo-Cy5 azide-labeled cells via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). The volume and cell number should be optimized for the specific animal model and experimental goals.
- In Vivo Imaging:
 - 1. At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the animal and place it in the in vivo imaging system.[4]
 - 2. Acquire whole-body fluorescence images using the appropriate filter set for Cy5.
 - 3. Analyze the images to monitor the migration and localization of the labeled cells over time.



- Ex Vivo Organ Analysis:
 - 1. At the final time point, euthanize the animal.
 - 2. Perfuse the circulatory system with saline to remove blood from the organs.[4]
 - 3. Carefully dissect the major organs of interest (e.g., tumor, liver, spleen, lungs, kidneys, heart, brain).[4]
 - 4. Arrange the dissected organs in the imaging chamber and acquire a fluorescence image.

 [4]
 - 5. Quantify the fluorescence intensity in each organ by drawing regions of interest (ROIs) and measuring the average fluorescence intensity.[4]
 - 6. Express the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[4]

Data Presentation In Vivo Biodistribution of Labeled Cells

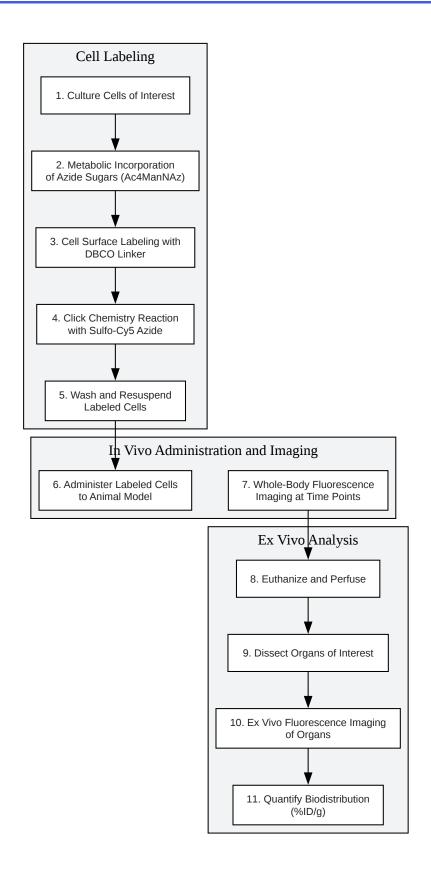
The following table provides an example of how to present ex vivo biodistribution data. Actual values will vary depending on the cell type, animal model, and administration route.



Organ	Mean Fluorescence Intensity (Arbitrary Units)	% Injected Dose per Gram (%ID/g)
Tumor	Example Value	Example Value
Liver	Example Value	Example Value
Spleen	Example Value	Example Value
Lungs	Example Value	Example Value
Kidneys	Example Value	Example Value
Heart	Example Value	Example Value
Brain	Example Value	Example Value
Muscle	Example Value	Example Value

Visualizations Experimental Workflow for In Vivo Cell Tracking



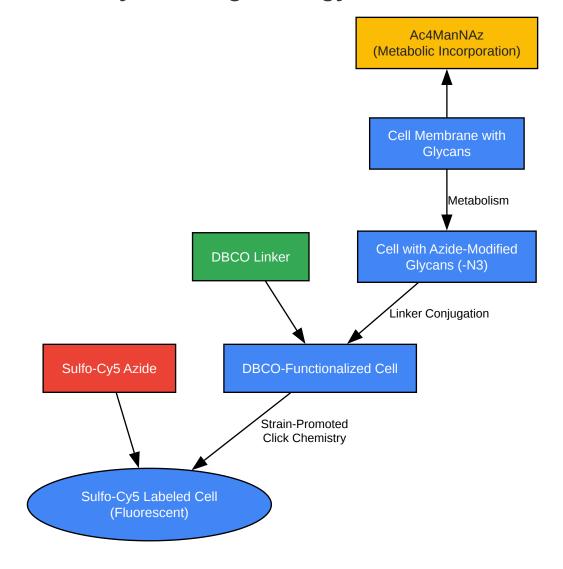


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Caption: Workflow for in vivo cell tracking using Sulfo-Cy5 azide.



Click Chemistry Labeling Strategy



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Caption: Strain-promoted azide-alkyne cycloaddition for cell labeling.

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